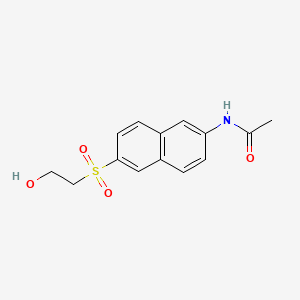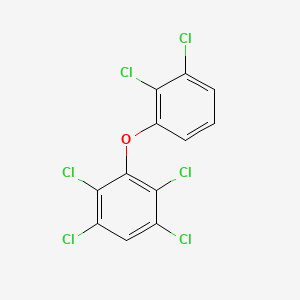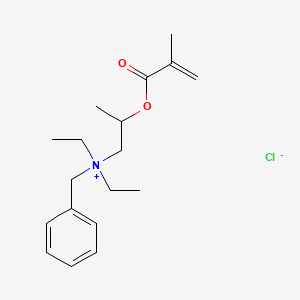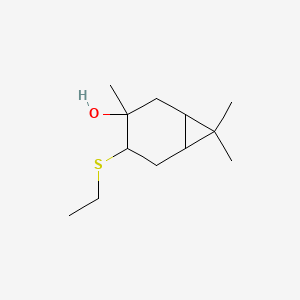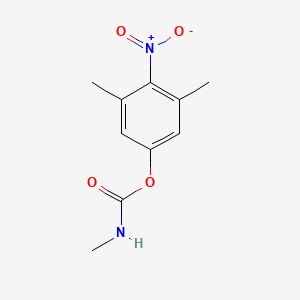
Carbamic acid, methyl-, 4-nitro-3,5-xylyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, methyl-, 4-nitro-3,5-xylyl ester is a chemical compound with the molecular formula C10H12N2O4. It is a derivative of carbamic acid and is characterized by the presence of a nitro group and xylyl ester. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl-, 4-nitro-3,5-xylyl ester typically involves the reaction of 4-nitro-3,5-xylenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves the following steps:
Preparation of 4-nitro-3,5-xylenol: This intermediate is synthesized through the nitration of 3,5-xylenol using a mixture of concentrated nitric acid and sulfuric acid.
Reaction with Methyl Isocyanate: The 4-nitro-3,5-xylenol is then reacted with methyl isocyanate in the presence of a catalyst, such as triethylamine, to form the carbamic acid ester.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, methyl-, 4-nitro-3,5-xylyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted carbamates.
Applications De Recherche Scientifique
Carbamic acid, methyl-, 4-nitro-3,5-xylyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of pesticides and herbicides due to its effectiveness in controlling pests and weeds.
Mécanisme D'action
The mechanism of action of carbamic acid, methyl-, 4-nitro-3,5-xylyl ester involves the inhibition of specific enzymes or receptors in biological systems. The nitro group plays a crucial role in its activity, as it can undergo redox reactions that lead to the formation of reactive intermediates. These intermediates can interact with molecular targets, such as proteins or nucleic acids, leading to the desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methiocarb: A carbamate pesticide with similar structural features but different functional groups.
Mexacarbate: Another carbamate compound used as a pesticide, with a different substitution pattern on the aromatic ring.
Uniqueness
Carbamic acid, methyl-, 4-nitro-3,5-xylyl ester is unique due to the presence of both a nitro group and a xylyl ester, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
4654-46-0 |
|---|---|
Formule moléculaire |
C10H12N2O4 |
Poids moléculaire |
224.21 g/mol |
Nom IUPAC |
(3,5-dimethyl-4-nitrophenyl) N-methylcarbamate |
InChI |
InChI=1S/C10H12N2O4/c1-6-4-8(16-10(13)11-3)5-7(2)9(6)12(14)15/h4-5H,1-3H3,(H,11,13) |
Clé InChI |
ZLAZQGTZGKUJHJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1[N+](=O)[O-])C)OC(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Ethylhexyl)amino]-4-hydroxyanthraquinone](/img/structure/B12668910.png)
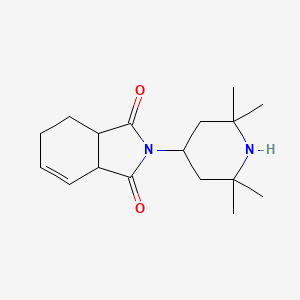
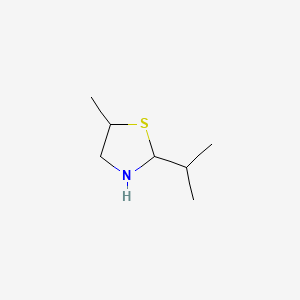
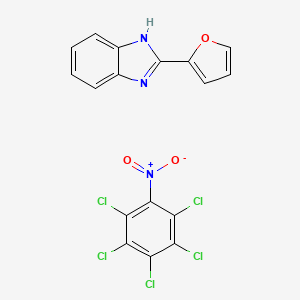

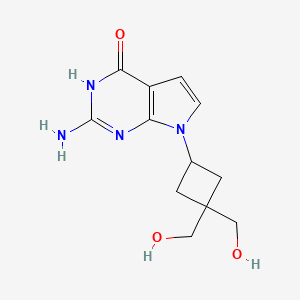
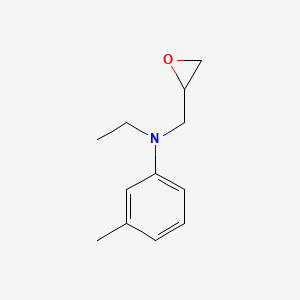
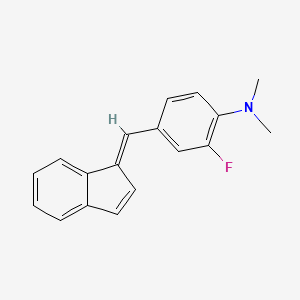
![2-[2-(Dimethylamino)isopropyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12668965.png)
